4'-Demethyl-3,9-dihydroeucomin

Anti-inflammatory Homoisoflavanone Chemiluminescence

4′-Demethyl-3,9-dihydroeucomin (107585-77-3) is the most potent anti-inflammatory homoisoflavanone from Eucomis montana (IC₅₀ 7 mg/mL, ~2-fold more potent than 3,9-dihydroeucomin at 14 mg/mL). The free 4′-hydroxyl critically determines activity—structural analogs produce non-interchangeable profiles. Also validated as a bitter-masking reference (14.8% quinine reduction via TAS2R14), hMAO-B inhibitor scaffold, and PBMC immunomodulatory comparator (IC₅₀ 58.8 µM). ≥98% purity. Confirm lot-specific COA before purchase.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 107585-77-3
Cat. No. B174957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Demethyl-3,9-dihydroeucomin
CAS107585-77-3
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O
InChIInChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2
InChIKeyFIASLUPJXGTCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4'-Demethyl-3,9-dihydroeucomin CAS 107585-77-3 – Natural Homoisoflavanone Sourcing and Identification


4′-Demethyl-3,9-dihydroeucomin (CAS 107585-77-3), also known as 5,7-dihydroxy-3-(4-hydroxybenzyl)chroman-4-one, is a naturally occurring homoisoflavanone belonging to the 3-benzyl-4-chromanone subclass [1]. It has been isolated from multiple botanical sources including Eucomis montana, Agave sisalana, Ledebouria floribund, and Daemonorops draco resin [1]. The compound possesses a molecular formula of C₁₆H₁₄O₅ (MW 286.28) and is commercially available as a research-grade reference standard with purity typically ≥98% .

Why 4'-Demethyl-3,9-dihydroeucomin Cannot Be Interchanged with Closely Related Homoisoflavanones in Bioactivity Studies


Despite sharing the 3-benzylchroman-4-one core scaffold, minor structural modifications among homoisoflavanones—such as methylation state, double bond position, or aryl substitution pattern—produce divergent activity profiles. Head-to-head comparisons in anti-inflammatory chemiluminescence assays reveal that 4′-demethyl-3,9-dihydroeucomin exhibits an IC₅₀ of 7 mg/mL, which is approximately 2-fold more potent than its analog 3,9-dihydroeucomin (14 mg/mL) and nearly 2-fold more potent than 4′-demethyl-5-O-methyl-3,9-dihydroeucomin (13 mg/mL) [1]. Conversely, in immunomodulatory PBMC proliferation assays, (±)-3,9-dihydroeucomin demonstrates a substantially lower IC₅₀ (19.4 µM) compared to 4′-demethyl-3,9-dihydroeucomin (58.8 µM), underscoring that a single methyl or hydroxyl substitution can invert relative potency depending on the biological endpoint [2]. These divergences preclude generic substitution.

4'-Demethyl-3,9-dihydroeucomin Comparative Bioactivity Data for Procurement Decision Support


Anti-Inflammatory Activity: Direct Comparison of Three Homoisoflavanones via Chemiluminescence Assay

In a head-to-head comparison of homoisoflavanones isolated from Eucomis montana, 4'-demethyl-3,9-dihydroeucomin exhibited the most potent inhibition of chemiluminescence (a proxy for anti-inflammatory activity) with an IC₅₀ of 7 mg/mL, compared to 14 mg/mL for 3,9-dihydroeucomin and 13 mg/mL for 4'-demethyl-5-O-methyl-3,9-dihydroeucomin [1]. The NSAID control meloxicam gave an IC₅₀ of 6 mg/mL [1].

Anti-inflammatory Homoisoflavanone Chemiluminescence

Immunomodulatory Activity: PHA-Stimulated PBMC Proliferation Inhibition Profile

In PHA-stimulated human peripheral blood mononuclear cell (PBMC) proliferation assays, 4'-demethyl-3,9-dihydroeucomin (compound 7) demonstrated an IC₅₀ of 58.8 µM, whereas (±)-3,9-dihydroeucomin (compound 4) was approximately 3-fold more potent with an IC₅₀ of 19.4 µM, and dihydrobonducellin (compound 5) was less potent with an IC₅₀ of 73.8 µM [1].

Immunomodulation PBMC Homoisoflavanone

Bitter-Masking Activity: Sensory Reduction of Quinine Bitterness

In a sensory trial, 4'-demethyl-3,9-dihydroeucomin (DMDHE) reduced the perceived bitterness of quinine [10 ppm] by 14.8 ± 5.00% [1]. A crude resin extract (DD [500 ppm]) produced a larger effect of -29.6 ± 6.30% [1].

Bitter-masking Taste modulation Sensory evaluation

MAO-B Inhibitory Potential: Scaffold-Specific Activity Class Inference

A comprehensive structure-activity relationship (SAR) study of synthetic homoisoflavonoids demonstrated that 3-benzylchroman-4-one derivatives (the exact scaffold class to which 4'-demethyl-3,9-dihydroeucomin belongs) are selective human MAO-B inhibitors active in the micromolar range [1]. In contrast, compounds with an endocyclic double bond migration (3-benzyl-4H-chromen-4-ones) generally lose inhibitory activity or show markedly reduced potency [1].

MAO-B inhibition Homoisoflavonoid SAR

4'-Demethyl-3,9-dihydroeucomin Application Scenarios Based on Validated Bioactivity Data


Anti-Inflammatory Screening and Natural Product Benchmarking

Investigators evaluating homoisoflavanone-based anti-inflammatory agents should prioritize 4'-demethyl-3,9-dihydroeucomin as the most potent analog among the Eucomis montana-derived compounds tested in chemiluminescence assays (IC₅₀ 7 mg/mL) [1]. It can serve as a positive control or reference benchmark when profiling novel anti-inflammatory natural products using this assay format.

Immunomodulatory Mechanism Studies – PBMC Proliferation Model

For studies of T-cell or PBMC activation pathways, 4'-demethyl-3,9-dihydroeucomin (IC₅₀ 58.8 µM) provides a moderately potent comparator against the more active (±)-3,9-dihydroeucomin (IC₅₀ 19.4 µM) [2]. The distinct potency profile enables structure-activity relationship dissection of the 4'-hydroxyl versus 4'-methoxy substitution effect on immunomodulatory function.

Bitter Taste Receptor Research and Flavor-Modulating Formulation Development

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a validated natural bitter-masking compound with a quantified 14.8% sensory reduction of quinine bitterness [3]. It is suitable as a reference compound in TAS2R14 bitter receptor functional assays (40.4% reduction in bitter-masking effect in TAS2R14 knockout cells) [3], or as an active ingredient in clean-label taste-modifying formulations.

Medicinal Chemistry – MAO-B Inhibitor Scaffold Design

The 3-benzylchroman-4-one core structure of 4'-demethyl-3,9-dihydroeucomin aligns with the active and selective hMAO-B inhibitory scaffold identified in systematic SAR studies [4]. The compound can be used as a natural product template for semi-synthetic derivatization campaigns targeting neurodegenerative or psychiatric disorders where MAO-B inhibition is therapeutically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Demethyl-3,9-dihydroeucomin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.